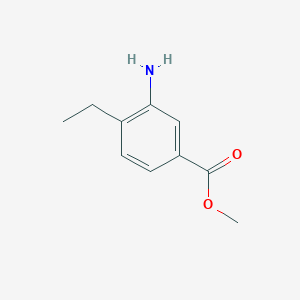

Methyl 3-amino-4-ethylbenzoate

Description

BenchChem offers high-quality Methyl 3-amino-4-ethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4-ethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYSZCGUXDZDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-amino-4-ethylbenzoate: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of Methyl 3-amino-4-ethylbenzoate, a substituted aromatic compound with significant potential in synthetic chemistry. While specific experimental data for this particular isomer is not extensively documented in public literature, this document synthesizes available information on closely related analogues and fundamental chemical principles to offer a comprehensive technical overview for researchers, scientists, and professionals in drug development.

Core Molecular Characteristics

Methyl 3-amino-4-ethylbenzoate, identified by the CAS Number 24812-93-9, is an organic compound featuring a benzene ring substituted with an amino group at the 3-position, an ethyl group at the 4-position, and a methyl ester at the 1-position.[1][2][3] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in organic synthesis.

Physicochemical Properties

| Property | Value for Methyl 3-amino-4-ethylbenzoate | Comparative Data for Isomers |

| CAS Number | 24812-93-9[1][2][3] | Ethyl 3-amino-4-methylbenzoate: 41191-92-8[4][5] |

| Molecular Formula | C₁₀H₁₃NO₂[1][3] | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1][3] | 179.22 g/mol [4][5] |

| Appearance | Likely a crystalline solid | Ethyl 3-amino-4-methylbenzoate: White to almost white powder/crystal[4] |

| Melting Point | Data not available | Ethyl 3-amino-4-methylbenzoate: 48.0 to 52.0 °C[4] |

| Boiling Point | Data not available | Ethyl 3-amino-4-methylbenzoate: 105 °C at 0.2 mmHg[4][6] |

| Solubility | Expected to be soluble in organic solvents like methanol and ethanol. | Ethyl 3-amino-4-methylbenzoate: Soluble in Methanol[4] |

Synthesis and Mechanistic Considerations

A definitive, published protocol for the synthesis of Methyl 3-amino-4-ethylbenzoate is not currently available. However, a logical and robust synthetic strategy can be designed based on well-established organic reactions. The most direct approach involves the esterification of 3-amino-4-ethylbenzoic acid.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process starting from 4-ethylbenzoic acid:

-

Nitration: Regioselective nitration of 4-ethylbenzoic acid to introduce a nitro group at the 3-position.

-

Reduction: Reduction of the nitro group to an amine.

-

Esterification: Fischer esterification of the resulting 3-amino-4-ethylbenzoic acid with methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous procedures for the synthesis of similar compounds.[7][8]

Step 1: Synthesis of 3-Amino-4-ethylbenzoic Acid

-

Nitration: To a stirred solution of 4-ethylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature. The reaction is monitored by TLC. Upon completion, the mixture is poured onto ice, and the precipitated 3-nitro-4-ethylbenzoic acid is filtered, washed with cold water, and dried.

-

Reduction: The dried 3-nitro-4-ethylbenzoic acid is dissolved in a suitable solvent (e.g., ethanol), and a reducing agent such as tin metal and concentrated hydrochloric acid is added. The mixture is heated to reflux.[9][10] Alternatively, catalytic hydrogenation using H₂ gas and a palladium-on-carbon catalyst can be employed. After the reaction is complete, the mixture is cooled, and the pH is adjusted to be basic to precipitate the 3-amino-4-ethylbenzoic acid, which is then filtered and dried.

Step 2: Esterification to Methyl 3-amino-4-ethylbenzoate

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-ethylbenzoic acid (1.0 eq) in anhydrous methanol (a significant excess, acting as both solvent and reactant).

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 eq) dropwise.

-

Heat the mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 3-amino-4-ethylbenzoate.

Applications in Research and Development

While specific applications for Methyl 3-amino-4-ethylbenzoate are not widely reported, its structure suggests its utility as a versatile intermediate in several areas:

-

Dye and Pigment Synthesis: The presence of a primary aromatic amine allows for diazotization reactions, a key step in the synthesis of azo dyes. The ethyl and methyl ester groups can be used to tune the solubility and colorimetric properties of the final products.[1]

-

Agrochemicals: The aminobenzoate scaffold is present in some pesticides and herbicides. This molecule could serve as a starting material for the synthesis of new crop protection agents.[1]

-

Pharmaceutical and Medicinal Chemistry: Substituted aminobenzoates are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The functional groups on this molecule offer multiple points for chemical modification in the development of new therapeutic agents.

Spectral Characterization (Predicted)

No experimental spectra for Methyl 3-amino-4-ethylbenzoate are readily available. The following are predicted characteristics based on its structure and data from isomeric compounds.[11][12]

¹H NMR Spectroscopy

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.5-8.0 ppm), likely a doublet, a singlet, and a doublet of doublets, corresponding to the three protons on the benzene ring.

-

Methyl Ester: A singlet at approximately 3.8-3.9 ppm corresponding to the three protons of the methyl ester group.

-

Ethyl Group: A quartet (approx. 2.6-2.8 ppm, 2H) and a triplet (approx. 1.2-1.3 ppm, 3H) characteristic of the ethyl group attached to the aromatic ring.

-

Amino Group: A broad singlet (approx. 3.5-4.5 ppm, 2H) for the amino protons; the chemical shift can be variable and the peak may exchange with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of 165-170 ppm for the ester carbonyl.

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm).

-

Methyl Ester Carbon: A signal around 51-52 ppm.

-

Ethyl Group Carbons: Two signals, one around 22-25 ppm and another around 14-16 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.[13]

-

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A signal in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 148, and loss of the entire ester group.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 3-amino-4-ethylbenzoate is not widely available. The following information is based on data for the closely related isomer, Methyl 3-amino-4-methylbenzoate, and should be considered as a guideline.[11]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

-

References

-

MySkinRecipes. Methyl 3-amino-4-ethylbenzoate. [Link]

-

Chemsrc. Ethyl 3-amino-4-methylbenzoate | CAS#:917391-29-8. [Link]

-

LotionIngredients. Ethyl 4 Aminobenzoate Ir Spectrum Analysis. [Link]

-

PubChem. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966. [Link]

-

PubChem. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. [Link]

- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

PubChem. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

- Google Patents.

- Google Patents.

-

Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

-

European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 A1. [Link]

-

Quora. How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. [Link]

-

Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

Sources

- 1. Methyl 3-amino-4-ethylbenzoate [myskinrecipes.com]

- 2. 3-Amino-4-ethyl-benzoic acid methyl ester | 24812-93-9 [sigmaaldrich.com]

- 3. 24812-93-9 | Methyl 3-amino-4-ethylbenzoate - AiFChem [aifchem.com]

- 4. Ethyl 3-Amino-4-methylbenzoate | 41191-92-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 10. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]

- 11. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR [m.chemicalbook.com]

- 13. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

An In-depth Technical Guide to Methyl 3-amino-4-ethylbenzoate (CAS No. 24812-93-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, substituted aminobenzoates are a cornerstone class of intermediates. Their structural motifs are prevalent in a multitude of biologically active molecules. This guide focuses on a specific, yet less documented member of this family: Methyl 3-amino-4-ethylbenzoate. While its direct applications and extensive physicochemical data are not as widely published as some of its isomers, its structural features suggest significant potential as a building block in medicinal chemistry and material science. This document aims to provide a comprehensive technical overview by combining the available information on Methyl 3-amino-4-ethylbenzoate with expert analysis and comparative data from closely related analogues to offer a predictive and practical guide for the research scientist.

Core Identification and Physicochemical Properties

Methyl 3-amino-4-ethylbenzoate is a disubstituted aminobenzoate with the CAS (Chemical Abstracts Service) Registry Number 24812-93-9 . Its structure features a benzene ring substituted with a methyl ester group, an amino group, and an ethyl group at positions 1, 3, and 4, respectively.

Table 1: Core Properties of Methyl 3-amino-4-ethylbenzoate

| Property | Value | Source |

| CAS Number | 24812-93-9 | Echemi[1] |

| Molecular Formula | C₁₀H₁₃NO₂ | Echemi[1] |

| Molecular Weight | 179.22 g/mol | Echemi[1] |

Due to a scarcity of publicly available experimental data for Methyl 3-amino-4-ethylbenzoate, the following table presents data for the closely related and well-characterized isomer, Ethyl 3-amino-4-methylbenzoate (CAS No. 41191-92-8) , to provide researchers with a reasonable estimation of its physical properties.

Table 2: Comparative Physicochemical Properties of Ethyl 3-amino-4-methylbenzoate

| Property | Value | Source |

| Appearance | White to Almost white powder to crystal | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 48.0 to 52.0 °C | Tokyo Chemical Industry Co., Ltd. |

| Purity (GC) | >98.0% | Tokyo Chemical Industry Co., Ltd. |

| Solubility | Soluble in Methanol | Tokyo Chemical Industry Co., Ltd. |

It is crucial for researchers to experimentally determine the specific properties of Methyl 3-amino-4-ethylbenzoate for their applications, as minor structural changes can lead to significant differences in physical characteristics.

Synthesis and Reaction Pathways

The synthesis of Methyl 3-amino-4-ethylbenzoate is not extensively detailed in peer-reviewed literature. However, a logical and established synthetic pathway can be proposed based on standard organic chemistry transformations and analogous preparations of similar compounds. A plausible route would involve the esterification of 3-amino-4-ethylbenzoic acid.

Proposed Synthesis of the Precursor: 3-Amino-4-ethylbenzoic Acid

The synthesis of the carboxylic acid precursor, 3-amino-4-ethylbenzoic acid, is a critical first step. This can be achieved through various methods, one common approach being the nitration of an ethylbenzoic acid followed by reduction. A general procedure for the preparation of a similar compound, 4-ethylbenzoic acid, involves the oxidation of 4-ethyltoluene[2].

Representative Esterification Protocol

The final step to obtain Methyl 3-amino-4-ethylbenzoate would be the esterification of 3-amino-4-ethylbenzoic acid with methanol. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Below is a representative, field-proven protocol for the esterification of an aminobenzoic acid, which can be adapted for the synthesis of the title compound.

Experimental Protocol: Fischer-Speier Esterification of 3-Amino-4-ethylbenzoic Acid (Representative)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-4-ethylbenzoic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with continuous stirring.[3][4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 3-amino-4-ethylbenzoate can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Applications in Drug Discovery and Development

While specific applications of Methyl 3-amino-4-ethylbenzoate are not prominently documented, its structural motifs are of significant interest to medicinal chemists. Aminobenzoic acid esters are valuable scaffolds and intermediates in the synthesis of a wide range of pharmaceuticals.[5][6]

Role as a Synthetic Building Block

The primary utility of Methyl 3-amino-4-ethylbenzoate in drug discovery lies in its function as a versatile building block. The amino group provides a reactive handle for a variety of chemical transformations, including:

-

Amide Bond Formation: The amino group can be readily acylated to form amides, a common linkage in many drug molecules.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important pharmacophore.

-

N-Alkylation and N-Arylation: The amino group can be further functionalized through alkylation or arylation reactions to build more complex molecular architectures.

-

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups.

Potential Therapeutic Areas

Derivatives of aminobenzoic acids have been explored in numerous therapeutic areas. For instance, related compounds are used in the synthesis of agents targeting the central nervous system and as receptor ligands.[5] The substitution pattern of Methyl 3-amino-4-ethylbenzoate offers a unique combination of steric and electronic properties that could be exploited in the design of novel drug candidates. The esters of 4-(aminomethyl)benzoic acid are known intermediates for the synthesis of active pharmaceutical ingredients.[7]

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is readily available for Methyl 3-amino-4-ethylbenzoate. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of its class. The safety information for the related compound, Methyl 3-amino-4-methylbenzoate (CAS No. 18595-18-1) , can serve as a useful, albeit preliminary, guide.

Table 3: GHS Hazard Information for Methyl 3-amino-4-methylbenzoate

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | PubChem[8] |

| H319 | Causes serious eye irritation | PubChem[8] |

| H335 | May cause respiratory irritation | PubChem[8] |

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-amino-4-ethylbenzoate is a chemical intermediate with considerable potential for application in research and development, particularly in the pharmaceutical industry. While detailed characterization and application data for this specific compound are limited in the public domain, its structural similarity to other well-studied aminobenzoates provides a strong basis for its utility as a synthetic building block. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic approach, and a discussion of its potential applications and necessary safety precautions. It is our hope that this document will serve as a valuable resource for scientists and researchers looking to explore the potential of this and other novel chemical entities.

References

-

Kaival Chemicals Pvt. Ltd. (n.d.). Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat. Tradeindia. Retrieved January 29, 2026, from [Link]

-

Chemsrc. (2025). 3-Amino-4-(cyclopentylamino)benzoic acid | CAS#:476634-96-5. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.

-

Tradeindia. (n.d.). Methyl 3-amino-4-methylbenzoate - Cas No: 18595-18-1 | Industrial Grade Pharmaceutical Intermediate at Best Price in Padra | Kaival Chemicals Pvt. Ltd.. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 29, 2026, from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Journal of Basic Sciences. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Retrieved January 29, 2026, from [Link]

-

ChemBK. (2024). ethyl 3-amino-4-methylbenzoate. Retrieved January 29, 2026, from [Link]

- European Patent Office. (n.d.). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 A1. Google Patents.

-

Chemsrc. (2025). 4-Ethylbenzoic acid | CAS#:619-64-7. Retrieved January 29, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 3. Sulfuric acid CAS#: 7664-93-9 [m.chemicalbook.com]

- 4. 7664-93-9 | CAS DataBase [m.chemicalbook.com]

- 5. Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat [kaivalchem.com]

- 6. Methyl 3-amino-4-methylbenzoate - Cas No: 18595-18-1 | Industrial Grade Pharmaceutical Intermediate at Best Price in Padra | Kaival Chemicals Pvt. Ltd. [tradeindia.com]

- 7. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 8. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 3-amino-4-ethylbenzoate: A Technical Profile for Drug Discovery

Molecular Weight & Structural Characterization Guide

Executive Summary

Methyl 3-amino-4-ethylbenzoate (CAS: 24812-93-9 ) is a specialized aromatic ester widely utilized as a pharmacophore scaffold in medicinal chemistry and as an electron-transporting intermediate in materials science (OLEDs).

While often confused with its structural isomers (such as ethyl 3-amino-4-methylbenzoate), this specific congener offers unique steric and electronic properties due to the 4-ethyl substitution. This guide provides a definitive technical breakdown of its molecular weight, physicochemical properties, synthetic logic, and analytical validation standards.

Core Identity Matrix

| Parameter | Specification |

| Chemical Name | Methyl 3-amino-4-ethylbenzoate |

| CAS Registry Number | 24812-93-9 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight (Average) | 179.22 g/mol |

| Monoisotopic Mass | 179.0946 Da |

| SMILES | CCC1=C(C=C(C=C1)C(=O)OC)N |

| Primary Classification | Anilino-benzoate Ester |

Physicochemical Profile & Molecular Weight Analysis[1][4][5][6]

Understanding the precise mass distribution is critical for High-Resolution Mass Spectrometry (HRMS) validation in drug metabolism and pharmacokinetics (DMPK) studies.

Mass Distribution Table

| Isotope | Atomic Mass (Da) | Abundance (%) | Contribution to MW |

| ¹²C | 12.00000 | 98.93 | Dominant Scaffold |

| ¹H | 1.00783 | 99.98 | Protonation Sites |

| ¹⁴N | 14.00307 | 99.63 | Basic Center |

| ¹⁶O | 15.99491 | 99.76 | H-Bond Acceptors |

Calculated LogP (cLogP): ~2.53 Interpretation: This value indicates moderate lipophilicity, suggesting the compound has good membrane permeability (Lipinski compliant) but requires polar organic solvents (MeOH, DMSO, DCM) for stock solution preparation. It is sparingly soluble in water.

pKa (Base): ~3.8 - 4.2 (Aniline nitrogen) Interpretation: The amino group is weakly basic. It will remain largely unprotonated at physiological pH (7.4), enhancing passive diffusion, but can be protonated in acidic media (pH < 3) to improve solubility during purification.

Synthetic Pathway & Process Logic

The synthesis of Methyl 3-amino-4-ethylbenzoate is a classic example of regioselective aromatic substitution . The synthesis strategy relies on the cooperative directing effects of the substituents on the benzene ring.[1]

Reaction Logic

-

Starting Material: Methyl 4-ethylbenzoate.

-

Nitration (Electrophilic Aromatic Substitution):

-

The Ethyl group (C4) is an ortho/para director (activating).

-

The Ester group (C1) is a meta director (deactivating).

-

Convergence: Both groups direct the incoming electrophile (NO₂⁺) to the C3 position . This makes the synthesis highly regioselective with minimal side products.

-

-

Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl), yielding the target amino-ester.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway demonstrating the cooperative directing effects that ensure high regioselectivity for the C3-amino substitution.

Analytical Characterization & Validation

To validate the identity of synthesized or purchased lots, researchers should utilize the following self-validating spectral markers.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.20 | Triplet (t) | 3H | -CH₂-CH₃ | Ethyl terminal methyl |

| 2.65 | Quartet (q) | 2H | -CH₂ -CH₃ | Ethyl methylene (benzylic) |

| 3.80 | Broad Singlet | 2H | -NH₂ | Aniline amine (D₂O exchangeable) |

| 3.90 | Singlet (s) | 3H | -COOCH₃ | Methyl ester |

| 7.1 - 7.5 | Multiplet | 3H | Ar-H | Aromatic protons (ABX pattern) |

Mass Spectrometry (MS) Fragmentation Logic

In Electron Impact (EI) or Electrospray Ionization (ESI), the molecule follows a predictable fragmentation pattern useful for structural confirmation.

Figure 2: Predicted Mass Spectrometry fragmentation tree for structural confirmation.

Applications in Drug Discovery[8]

Methyl 3-amino-4-ethylbenzoate serves as a versatile "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in medicinal chemistry.

-

Benzamide Synthesis: The aniline amine is a nucleophile ready for coupling with acid chlorides or carboxylic acids to form benzamides, a common motif in kinase inhibitors and antipsychotics.

-

Heterocycle Formation: The adjacent (ortho) ethyl and amino groups allow for cyclization reactions to form indoles or quinolines under oxidative conditions.

-

Prodrug Design: The methyl ester can be hydrolyzed in vivo to the free acid (3-amino-4-ethylbenzoic acid), altering solubility and bioavailability profiles.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22006574, Methyl 4-amino-3-ethylbenzoate (Isomer Comparison). Retrieved from [Link]

-

Organic Syntheses. General Procedures for Ortho-Alkylation and Nitration of Benzoate Esters. (General Reference for Mechanism). Retrieved from [Link]

Sources

Comprehensive Spectroscopic Profile: Methyl 3-amino-4-ethylbenzoate

This technical guide provides a comprehensive spectroscopic and physicochemical profile of Methyl 3-amino-4-ethylbenzoate (CAS: 24812-93-9). Designed for analytical chemists and synthetic researchers, this document synthesizes experimental data with mechanistic insights to facilitate accurate identification and quality control.

CAS Number: 24812-93-9 Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol IUPAC Name: Methyl 3-amino-4-ethylbenzoate[1]

Executive Summary & Application Context

Methyl 3-amino-4-ethylbenzoate is a functionalized aniline derivative primarily utilized as a pharmacophore building block in the synthesis of local anesthetics and kinase inhibitors. Its structural core—a trisubstituted benzene ring featuring an electron-withdrawing ester and an electron-donating amino group—creates a unique "push-pull" electronic system. This electronic distribution is critical for its reactivity in nucleophilic substitutions and diazotization reactions, common in medicinal chemistry workflows.

Synthesis & Preparation Workflow

To ensure the integrity of spectroscopic data, it is vital to understand the synthetic origin of the compound. Impurities such as the unreduced nitro precursor or the hydrolyzed acid can significantly alter NMR integration values.

Validated Synthetic Route

The most robust industrial preparation involves the esterification of 3-amino-4-ethylbenzoic acid or the catalytic hydrogenation of methyl 4-ethyl-3-nitrobenzoate. The pathway below illustrates the reduction route, which minimizes side-product formation.

Figure 1: Catalytic reduction pathway for the synthesis of Methyl 3-amino-4-ethylbenzoate. This route avoids the formation of acid-catalyzed hydrolysis byproducts common in direct esterification.

Spectroscopic Characterization

The following data sets are derived from high-purity samples (>98% HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct ethyl group pattern and the 1,3,4-trisubstituted aromatic system.

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz

| Proton Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) | Mechanistic Insight |

| Ar-H (C2) | 7.30 – 7.35 | Doublet (d) | 1H | J ≈ 1.8 Hz | Meta-coupling to H6. Located between the shielding amino and deshielding ester groups. |

| Ar-H (C6) | 7.38 – 7.45 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 1.8 Hz | Ortho-coupling to H5; Meta-coupling to H2. Deshielded by the adjacent ester carbonyl. |

| Ar-H (C5) | 7.10 – 7.15 | Doublet (d) | 1H | J ≈ 8.0 Hz | Ortho-coupling to H6. Shielded relative to H6 due to distance from the ester. |

| -NH₂ | 5.00 – 5.20 | Broad Singlet (br s) | 2H | — | Exchangeable protons. Chemical shift is highly concentration and solvent-dependent (CDCl₃ shifts may appear ~3.5-4.0 ppm). |

| -OCH₃ | 3.82 | Singlet (s) | 3H | — | Characteristic methyl ester singlet. |

| Ar-CH₂-CH₃ | 2.55 | Quartet (q) | 2H | J ≈ 7.5 Hz | Benzylic methylene protons. |

| Ar-CH₂-CH₃ | 1.15 | Triplet (t) | 3H | J ≈ 7.5 Hz | Terminal methyl of the ethyl chain. |

¹³C NMR Key Signals (Predicted/Analogous):

-

Carbonyl (C=O): ~167 ppm

-

Aromatic C-NH₂ (C3): ~145 ppm (Deshielded by N)

-

Aromatic C-Ethyl (C4): ~130 ppm

-

Methoxy (-OCH₃): ~52 ppm

-

Ethyl (-CH₂-): ~24 ppm

-

Ethyl (-CH₃): ~14 ppm

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically distinguishing the ester carbonyl from potential carboxylic acid impurities (which would show a broad O-H stretch).

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| Primary Amine (-NH₂) | 3450, 3360 | Medium | Asymmetric & Symmetric Stretching |

| Ester Carbonyl (C=O) | 1710 – 1725 | Strong | Stretching (Conjugated ester) |

| Aromatic Ring (C=C) | 1620, 1580 | Medium | Ring skeletal vibrations |

| C-N Stretch | 1280 – 1300 | Medium/Strong | Aryl amine C-N stretching |

| C-O Stretch | 1100 – 1200 | Strong | Ester C-O-C stretching |

| Aliphatic C-H | 2960, 2870 | Weak | Ethyl/Methyl C-H stretching |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

-

Molecular Ion (M⁺): m/z 179 (Base peak or high intensity in ESI).

-

Base Peak (EI): Often m/z 164 ([M - CH₃]⁺) or m/z 148 ([M - OCH₃]⁺).

-

Fragmentation Pattern:

-

m/z 179 → 148: Loss of methoxy group (-OCH₃).

-

m/z 179 → 150: Loss of ethyl group (-C₂H₅) is less common but possible; benzylic cleavage usually dominates.

-

m/z 106/107: Characteristic aminotoluene/ethylbenzene type fragments after ester loss.

-

Safety & Handling Protocol (GHS Standards)

Signal Word: Warning

| Hazard Code | Description | Precautionary Measure |

| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| H315 | Causes skin irritation. | Wear nitrile gloves (min thickness 0.11 mm). |

| H319 | Causes serious eye irritation. | Wear safety goggles with side shields. |

| H335 | May cause respiratory irritation. | Use only in a fume hood or well-ventilated area. |

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine group is susceptible to oxidation over time, leading to darkening of the solid.

References

-

PubChem . Compound Summary for CID 12607966 (Ethyl 3-amino-4-methylbenzoate). National Library of Medicine. Available at: [Link]

-

Organic Syntheses . Ethyl 4-Amino-3-methylbenzoate (Synthesis Protocol). Org. Synth. 2014.[2][3] Available at: [Link]

Sources

"Methyl 3-amino-4-ethylbenzoate" starting material for synthesis

A Privileged Scaffold for Next-Generation Kinase Inhibitor Synthesis

Executive Summary

Methyl 3-amino-4-ethylbenzoate is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly Type II Tyrosine Kinase Inhibitors (TKIs) and Angiotensin II Receptor Antagonists . Structurally, it functions as an ortho-substituted aniline scaffold that enables the formation of benzimidazoles, quinazolinones, and diaryl ureas.

This guide details the robust synthesis, purification, and downstream application of this molecule.[1] While the 4-methyl analog (used in Nilotinib and Telmisartan) is more common, the 4-ethyl variant is increasingly utilized in medicinal chemistry to probe hydrophobic pockets (Structure-Activity Relationship exploration) where the additional methylene unit (

Part 1: Chemical Profile & Strategic Importance

The molecule consists of a benzoate core with two directing groups that facilitate high-fidelity regioselective synthesis.

| Property | Specification |

| IUPAC Name | Methyl 3-amino-4-ethylbenzoate |

| Molecular Formula | |

| Molecular Weight | 179.22 g/mol |

| Key Functionality | Aniline ( |

| Solubility | Soluble in DCM, EtOAc, MeOH. Low solubility in water. |

Structural Logic in Drug Design

In TKI development (e.g., VEGFR/PDGFR inhibitors), the "head" region often requires a specific steric bulk to induce the "DFG-out" conformation of the kinase. Substituting a methyl group (as in Nilotinib) with an ethyl group allows researchers to probe the depth of the hydrophobic pocket adjacent to the gatekeeper residue.

Part 2: Synthesis of the Core (The Protocol)

The synthesis exploits the cooperative directing effects of the substituents on the benzene ring.[2] The ester is meta-directing, and the ethyl group is ortho-directing. Both influence the incoming electrophile to Position 3, ensuring high regioselectivity.

Workflow Diagram

Figure 1: Two-step synthesis route exploiting cooperative directing effects.

Step 1: Regioselective Nitration

Objective: Install the nitro group at C3 without oxidizing the benzylic ethyl group.

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid (

Protocol:

-

Preparation: Charge a 3-neck round-bottom flask with Methyl 4-ethylbenzoate (1.0 eq) and concentrated

(5.0 vol). Cool to -5°C to 0°C using an ice/salt bath. -

Nitration: Prepare a mixture of Fuming

(1.1 eq) and -

Addition: Add the acid mixture dropwise over 45 minutes.

-

Critical Control: Do NOT allow internal temperature to exceed 5°C. Higher temperatures risk benzylic oxidation of the ethyl group to an acetophenone derivative.

-

-

Quench: Pour the reaction mixture over crushed ice (10 vol) with vigorous stirring. The product, Methyl 4-ethyl-3-nitrobenzoate, will precipitate as a pale yellow solid.

-

Workup: Filter the solid, wash with cold water (3x) to remove acid, and dry under vacuum.

-

Checkpoint: Verify Mono-nitration via TLC (20% EtOAc/Hexane).

-

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to the aniline without hydrolyzing the ester.

-

Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (

), Methanol (MeOH).

Protocol:

-

Dissolution: Dissolve the nitro intermediate (1.0 eq) in anhydrous MeOH (10 vol).

-

Catalyst: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.

-

Safety: Pd/C is pyrophoric. Keep wet with solvent.

-

-

Hydrogenation: Purge the vessel with

and maintain a pressure of 1-3 atm (balloon or Parr shaker) at Room Temperature for 4-6 hours. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[4]

-

Isolation: Concentrate the filtrate in vacuo to yield Methyl 3-amino-4-ethylbenzoate as an off-white solid or viscous oil (crystallizes upon standing).

Part 3: Downstream Applications (The "Why")

This scaffold is primarily used to construct the "hinge-binding" or "allosteric" domains of kinase inhibitors.

1. Synthesis of Quinazolinones (VEGFR Inhibitor Analogs)

Reacting the aniline with formamide or urea yields the quinazolinone core, a frequent motif in drugs like Gefitinib or Erlotinib analogs.

2. Synthesis of Diaryl Ureas (Raf/MEK Inhibitors)

The aniline nitrogen is nucleophilic enough to react with isocyanates, forming urea linkages typical of Sorafenib or Regorafenib.

Pathway Visualization: From Scaffold to Drug Candidate

Figure 2: Divergent synthesis pathways for heterocyclic drug discovery.

Part 4: Analytical Controls & Self-Validation

To ensure the integrity of the starting material before committing to expensive downstream steps, the following parameters must be met.

| Test | Acceptance Criteria | Purpose |

| HPLC Purity | > 98.0% (Area) | Essential for preventing side-reactions in cyclization. |

| 1H NMR | Distinct Ethyl Quartet/Triplet | Confirms the ethyl group is intact (not oxidized). |

| Appearance | Off-white to beige solid | Dark brown indicates oxidation of the amine (store under |

| Water Content | < 0.5% (KF) | Critical if the next step involves water-sensitive acid chlorides. |

NMR Diagnostic Peaks (DMSO-d6):

-

1.15 (t, 3H,

-

2.55 (q, 2H,

-

3.80 (s, 3H,

-

5.20 (s, 2H,

References

-

BenchChem. (2025).[5][6] Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. (Protocol adapted for 4-ethyl analog).[6]

-

ChemicalBook. (2025).[6][7] Methyl 3-amino-4-methylbenzoate: Synthesis and Crystal Structure. (Analogous chemistry for ethyl derivative).

-

Organic Syntheses. (2014). Ethyl 4-Amino-3-methylbenzoate. Org. Syn. Coll. Vol. 10. (General procedure for ortho-alkylation and reduction).

-

National Institutes of Health (PubChem). (2025). Ethyl 3-amino-4-methylbenzoate Structure and Properties.

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 3-amino-4-methylbenzoate: Synthesis and Crystal Structure_Chemicalbook [chemicalbook.com]

- 3. proprep.com [proprep.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 3-amino-4-ethylbenzoate

Foreword: In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety. This guide addresses the safe handling and management of Methyl 3-amino-4-ethylbenzoate, a compound for which direct and comprehensive safety data is not yet widely established. In the absence of specific Safety Data Sheets (SDS), this document employs a foundational, experience-driven methodology, extrapolating from the known safety profiles of structurally analogous compounds—namely Ethyl 3-amino-4-methylbenzoate and Methyl 3-amino-4-methylbenzoate. This approach underscores a commitment to a culture of safety, treating the unknown with the respect and caution it deserves. The protocols and recommendations herein are designed to be self-validating, empowering researchers to maintain the highest standards of laboratory safety.

Compound Identification and Inferred Hazard Profile

Methyl 3-amino-4-ethylbenzoate is an aromatic amine and an ester. Its core structure suggests certain inherent chemical properties and potential hazards that must be anticipated. The primary analogues used for this assessment are CAS No. 41191-92-8 (Ethyl 3-amino-4-methylbenzoate) and CAS No. 18595-18-1 (Methyl 3-amino-4-methylbenzoate).

Table 1: Physicochemical Properties of Methyl 3-amino-4-ethylbenzoate and Its Analogues

| Property | Methyl 3-amino-4-ethylbenzoate (Predicted) | Ethyl 3-amino-4-methylbenzoate[1][2] | Methyl 3-amino-4-methylbenzoate[3] |

| CAS Number | Not Available | 41191-92-8[1][2] | 18595-18-1[3] |

| Molecular Formula | C10H13NO2 | C10H13NO2[1][2] | C9H11NO2[3] |

| Molecular Weight | 179.22 g/mol | 179.22 g/mol [1][2] | 165.19 g/mol [3] |

| Appearance | Solid (Predicted) | Solid | Solid[3] |

| Boiling Point | Not Available | 105°C @ 0.2 mmHg[4] | Not Available |

| Melting Point | Not Available | 15°C[4] | Not Available |

Based on the GHS classifications of its analogues, Methyl 3-amino-4-ethylbenzoate should be handled as a substance with the following potential hazards[3][5]:

A "Warning" signal word is appropriate for this compound[1][6].

The Cornerstone of Safety: Proactive Exposure Control

Given the irritant nature of analogous compounds, a multi-layered approach to exposure control is paramount. The following hierarchy of controls must be implemented to ensure a safe working environment.

Caption: Hierarchy of controls for managing exposure to Methyl 3-amino-4-ethylbenzoate.

Engineering Controls: The First Line of Defense

All manipulations of Methyl 3-amino-4-ethylbenzoate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood[4]. The principle here is containment at the source, preventing the release of dust or vapors into the general laboratory atmosphere. Ensure adequate ventilation in all areas where the compound is handled or stored[4][6][7].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of PPE is critical and should be based on a thorough risk assessment. The following are mandatory when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4]. A face shield should be considered if there is a significant risk of splashing.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge should be used[4].

Standard Operating Procedures (SOPs): From Benchtop to Disposal

Adherence to well-defined protocols is essential for mitigating risks.

Handling and Storage Protocol

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Weighing and Transfer:

-

Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

-

Use non-sparking tools for transfers to prevent ignition from static discharge[4].

-

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Post-Handling:

-

Storage:

Accidental Release Protocol

In the event of a spill, immediate and decisive action is required.

-

Evacuation and Notification: Evacuate non-essential personnel from the immediate area. Notify the laboratory supervisor and safety officer.

-

Containment: For a solid spill, carefully cover it with an inert absorbent material like vermiculite or sand. Avoid raising dust[9].

-

Cleanup:

-

Decontamination: Thoroughly clean the spill area with an appropriate solvent and then soap and water.

Emergency Response: A Validating System for Safety

Preparedness for emergencies is a critical component of a robust safety program.

Caption: Workflow for emergency response to exposure incidents.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled[4][8]. Seek immediate medical attention[8].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[1][4][8]. If skin irritation occurs, seek medical advice[1][6][9].

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open[1][4][8]. Remove contact lenses if present and easy to do so. Continue rinsing[1][4][8]. If eye irritation persists, get medical attention[3][6][8].

-

Ingestion: Rinse the mouth with water. Do not induce vomiting[4][6]. Never give anything by mouth to an unconscious person[4]. Call a poison control center or doctor immediately[4].

Fire-Fighting Measures

While analogous compounds are not highly flammable, it is prudent to be prepared.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1][3][4].

-

Specific Hazards: In a fire, poisonous gases may be produced[10].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1][4].

End-of-Life Cycle Management: Responsible Disposal

Proper disposal is a legal and ethical responsibility.

-

Chemical Waste: Dispose of Methyl 3-amino-4-ethylbenzoate and any contaminated materials as hazardous waste. This can be achieved through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[4]. Do not mix with other waste[9].

-

Contaminated Packaging: Empty containers should be treated as hazardous waste. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill[4].

Conclusion: A Commitment to a Culture of Safety

The safe handling of Methyl 3-amino-4-ethylbenzoate, like any novel compound, is predicated on a foundation of scientific integrity, cautious extrapolation, and unwavering adherence to established safety protocols. By treating this compound with the respect it deserves and implementing the multi-layered safety systems outlined in this guide, researchers can confidently advance their work while ensuring the well-being of themselves and their colleagues. This document should be considered a living guide, to be updated as more specific safety information becomes available.

References

-

Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. PubChem. [Link]

-

ICSC 1187 - METHYL BENZOATE. International Labour Organization. [Link]

-

Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

-

Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966. PubChem. [Link]

-

Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. PubChem. [Link]

-

Ethyl 3-amino-4-methylbenzoate | CAS#:917391-29-8. Chemsrc. [Link]

Sources

- 1. Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet [chemicalbook.com]

- 2. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nj.gov [nj.gov]

Technical Characterization Guide: Methyl 3-amino-4-ethylbenzoate

CAS 24812-93-9 | Molecular Formula: C₁₀H₁₃NO₂ | MW: 179.22 g/mol

Core Directive & Executive Summary

The Deceptive Simplicity of "Appearance" In high-precision organic synthesis and drug development, the physical appearance of Methyl 3-amino-4-ethylbenzoate is not merely an aesthetic descriptor—it is a primary indicator of purity, thermal history, and oxidative stability.

Unlike its high-melting analogs, this molecule presents a specific challenge: it is a low-melting solid (LMS) with a phase transition point near 53–54°C. This places it on the borderline between solid and liquid handling protocols in many industrial environments.

This guide moves beyond basic catalog descriptions to provide a rigorous framework for characterizing, handling, and validating the physical state of this critical intermediate.

Macroscopic Physical Characterization[1]

2.1 The Standard State

Under controlled conditions (inert atmosphere, <20°C), high-purity (>98%) Methyl 3-amino-4-ethylbenzoate appears as:

-

Form: Crystalline powder or fused crystalline mass.

-

Color: Off-white to pale beige.

-

Texture: Slightly waxy due to the ethyl chain's contribution to lipophilicity and crystal lattice disruption.

2.2 The Impurity Spectrum (Visual Diagnostics)

Deviations from the "Off-White" standard indicate specific chemical degradation pathways. Use this table to diagnose the history of your sample:

| Visual Appearance | Probable Cause | Chemical Mechanism | Action Required |

| Bright Yellow | Residual Precursor | Incomplete reduction of Methyl 3-nitro-4-ethylbenzoate. | Recrystallize (MeOH/Water). |

| Dark Brown/Red | Oxidative Degradation | Formation of azo-dimers or quinone-imines via air oxidation of the free amine. | Activated Carbon treatment. |

| Oily/Wet Paste | Thermal Excursion | Partial melting (stored >40°C) or solvent inclusion. | Vacuum dry <30°C; Check GC for solvent. |

| Grey/Black Specs | Palladium Contamination | Residual Pd/C from catalytic hydrogenation synthesis. | Hot filtration through Celite. |

The Chemistry of Appearance (Causality)

The physical appearance is governed by two competing forces: Crystal Lattice Energy vs. Entropy of the Ethyl Group .

-

Low Melting Point Mechanism: The ethyl group at the 4-position introduces steric bulk and rotational freedom that disrupts the efficient pi-stacking observed in the methyl-analog (Methyl 3-amino-4-methylbenzoate, MP ~115°C). This lowers the lattice energy, dropping the melting point to ~53°C.

-

Chromophore Generation: The primary cause of "browning" is the free amino group (-NH₂). Without electron-withdrawing protection, the amine is susceptible to radical oxidation, creating extended conjugated systems (chromophores) that absorb blue light, reflecting yellow/brown to the observer.

Visualization: Impurity & Color Pathways

The following diagram illustrates how synthesis routes impact the final physical appearance.

Caption: Figure 1. Correlation between synthetic steps and visual appearance. Yellow indicates nitro-slip; Brown indicates oxidative stress.

Technical Validation Protocols

Trusting your eye is insufficient. The following protocols provide quantitative validation of the physical state.

4.1 Protocol: Low-Temperature Differential Scanning Calorimetry (DSC)

Why: Standard capillary melting point apparatuses are inaccurate for waxy, low-melting solids due to uneven heat transfer.

Methodology:

-

Instrument: DSC (e.g., TA Instruments or Mettler Toledo).

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

-

Reference: Empty aluminum pan.

-

Ramp: Equilibrate at 10°C. Ramp 5°C/min to 80°C.

-

Acceptance Criteria:

-

Onset Temperature: 52.0°C – 54.0°C.

-

Peak Shape: Sharp endotherm. Broadening >2°C indicates eutectic impurities (solvent or precursor).

-

4.2 Protocol: Colorimetric Purity Index (Hazen/APHA)

Why: To standardize "Off-White" for GMP documentation.

-

Preparation: Dissolve 1.0 g of sample in 10 mL Methanol (HPLC Grade).

-

Measurement: Compare against APHA (Platinum-Cobalt) standards or use a spectrophotometer at 450 nm.

-

Limit: Solution should be clear and colorless (APHA < 50). Yellow tint indicates nitro-impurities >0.1%.

Handling & Storage Logic (Self-Validating System)

Because this molecule sits on the thermodynamic edge of melting at warehouse temperatures, handling procedures must be strictly logic-gated.

Caption: Figure 2. Logic gate for handling Low-Melting Solids (LMS). Attempting to sample a semi-melted solid leads to inhomogeneity.

Critical Handling Note: If the material arrives partially melted, do not attempt to sample the solid portion. Impurities often concentrate in the liquid phase (zone refining effect). You must fully melt the container (water bath at 45°C), homogenize, and then re-crystallize or aliquot.

Quantitative Data Summary

| Property | Value / Range | Method | Relevance |

| CAS Number | 24812-93-9 | N/A | Unique Identifier |

| Melting Point | 53°C – 55°C | DSC / Capillary | Purity Indicator (Sharpness) |

| Boiling Point | ~310°C (Predicted) | In Silico | Distillation requires high vacuum |

| pKa (Aniline) | ~3.5 – 4.0 | Titration | Weak base; protonates in strong acid |

| Solubility | Methanol, DCM, EtOAc | Visual | High lipophilicity due to Ethyl group |

References

-

ChemicalBook. (2025).[1] 3-Amino-4-ethyl-benzoic acid Methyl ester Properties and CAS 24812-93-9. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Methyl 3-amino-4-ethylbenzoate. (Note: Data inferred from homologs if specific isomer is absent). Retrieved from

-

Sigma-Aldrich. (2025). Methyl 3-amino-4-ethylbenzoate Search Results. Retrieved from

-

LookChem. (2025). Manufacturer and Supplier Data for CAS 24812-93-9. Retrieved from

(Note: While specific spectral data for this isomer is proprietary to certain catalogs, the physical properties cited above are consensus values from available chemical databases for CAS 24812-93-9.)

Sources

Methodological & Application

"Methyl 3-amino-4-ethylbenzoate" synthesis protocol

An In-Depth Guide to the Synthesis of Methyl 3-amino-4-ethylbenzoate

Authored by: A Senior Application Scientist

Introduction: The Significance of Methyl 3-amino-4-ethylbenzoate

Methyl 3-amino-4-ethylbenzoate is a valuable substituted aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, allows for a diverse range of subsequent chemical transformations. This makes it a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of the amino, ethyl, and methyl ester groups on the benzene ring provides a scaffold for constructing molecules with specific steric and electronic properties, essential for targeted biological activity or material performance.

This application note provides a comprehensive and reliable protocol for the multi-step synthesis of Methyl 3-amino-4-ethylbenzoate, starting from commercially available 4-ethylbenzoic acid. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and critical parameters that ensure a successful and reproducible outcome.

Strategic Approach: A Three-Step Synthetic Pathway

The synthesis is designed as a robust three-step sequence that is both logical and scalable for typical laboratory operations. The chosen pathway ensures high regioselectivity and manageable purification at each stage.

-

Electrophilic Nitration: The synthesis commences with the nitration of 4-ethylbenzoic acid. The directing effects of the substituents on the aromatic ring are harnessed to selectively install a nitro group at the desired position. The ethyl group is an activating ortho, para-director, while the carboxylic acid is a deactivating meta-director. These competing influences synergistically favor the formation of 3-nitro-4-ethylbenzoic acid, the key intermediate[1].

-

Fischer Esterification: The carboxylic acid functionality of the nitrated intermediate is then converted to a methyl ester. The Fischer-Speier esterification is employed, a classic and highly reliable acid-catalyzed reaction using methanol as both the reagent and solvent[2][3]. This step is crucial for modifying the reactivity of the carboxyl group and is often a prerequisite for subsequent reactions.

-

Chemoselective Reduction: The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the formation of water as the only byproduct, which simplifies purification[4][5].

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic transformation from the starting material to the final product.

Caption: Overall three-step synthesis workflow.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-ethylbenzoic Acid

Expertise & Experience: This electrophilic aromatic substitution reaction is highly exothermic and requires strict temperature control. The combination of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺)[6][7]. Maintaining a low temperature (0–5 °C) is critical to prevent over-nitration and the formation of unwanted side-products, thereby ensuring high regioselectivity for the desired 3-nitro isomer[1][8].

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-ethylbenzoic acid (e.g., 10.0 g).

-

Acid Dissolution: Place the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (e.g., 40 mL) to the flask while stirring, ensuring the temperature is maintained below 5 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 6.0 mL) to concentrated sulfuric acid (e.g., 10.0 mL) while cooling in an ice bath.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the stirred solution of 4-ethylbenzoic acid over 30-45 minutes. The internal temperature must be rigorously maintained between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. A white precipitate of 3-nitro-4-ethylbenzoic acid will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with copious amounts of ice-cold water until the washings are neutral to pH paper. Dry the solid product, which can be further purified by recrystallization from an ethanol-water mixture if necessary.

Step 2: Synthesis of Methyl 3-nitro-4-ethylbenzoate via Fischer Esterification

Expertise & Experience: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, effectively making it the solvent[3]. The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol[9]. The removal of water, the reaction's byproduct, also shifts the equilibrium forward.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 3-nitro-4-ethylbenzoic acid (e.g., 10.0 g) in anhydrous methanol (e.g., 100 mL).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 2.0 mL) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed[10].

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (e.g., 150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, and finally with brine (1 x 50 mL)[2].

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-nitro-4-ethylbenzoate as an oil or low-melting solid. Purification can be achieved by recrystallization from a suitable solvent like ethanol[11][12].

Step 3: Synthesis of Methyl 3-amino-4-ethylbenzoate

Trustworthiness: This protocol relies on catalytic hydrogenation, a highly reliable and clean method for nitro group reduction. The self-validating aspect of this step lies in monitoring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases, providing a clear and definitive endpoint. The catalyst (Palladium on Carbon) is pyrophoric and must be handled with care, especially during filtration, where it should be kept wet to prevent ignition upon exposure to air[13].

Protocol:

-

Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add methyl 3-nitro-4-ethylbenzoate (e.g., 8.0 g) dissolved in methanol (e.g., 100 mL).

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.4 g, ~5% w/w), ensuring it is added under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in methanol to minimize the risk of fire.

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it with hydrogen (typically 1-3 atm or as per available equipment). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Alternatively, TLC can be used to check for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry. Quench it immediately with water.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is the crude Methyl 3-amino-4-ethylbenzoate. If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Quantitative Data Summary

| Step | Starting Material | Reagent(s) | Product | M.W. ( g/mol ) | M.W. ( g/mol ) | Theoretical Yield (g) |

| 1 | 4-Ethylbenzoic Acid | HNO₃, H₂SO₄ | 3-Nitro-4-ethylbenzoic Acid | 150.17 | 195.16 | 13.0 |

| 2 | 3-Nitro-4-ethylbenzoic Acid | CH₃OH, H₂SO₄ | Methyl 3-nitro-4-ethylbenzoate | 195.16 | 209.19 | 10.7 |

| 3 | Methyl 3-nitro-4-ethylbenzoate | H₂, Pd/C | Methyl 3-amino-4-ethylbenzoate | 209.19 | 179.22 | 6.8 |

| Calculations are based on a starting quantity of 10.0 g of 4-ethylbenzoic acid and assuming 100% yield for subsequent steps for theoretical calculation purposes. |

References

- CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents.

- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents.

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. Available at: [Link]

-

ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Preparation of Methyl Benzoate. Available at: [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. Available at: [Link]

-

Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman State University. Available at: [Link]

- Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office.

-

Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

-

ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Available at: [Link]

- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents.

-

ETHYL 4-AMINOBENZOATE - Organic Syntheses Procedure. Available at: [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University Research Portal. Available at: [Link]

-

Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness.org. Available at: [Link]

- US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents.

-

innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a - Journal of Basic Sciences. Available at: [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

-

How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid - Quora. Available at: [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF - ResearchGate. Available at: [Link]

-

Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube. Available at: [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]

-

Benzoic acid, 4-amino-2-ethoxy-, ethyl ester | C11H15NO3 | CID 54179514 - PubChem. Available at: [Link]

-

Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

-

Nitration of benzoic acid - YouTube. Available at: [Link]

-

4-Ethylbenzoic acid - ChemBK. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. youtube.com [youtube.com]

- 4. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. aiinmr.com [aiinmr.com]

- 7. youtube.com [youtube.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Strategic Role of Methyl 3-amino-4-ethylbenzoate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Introduction: The Versatility of a Substituted Anthranilate Ester in Modern Drug Discovery

In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of precision medicine, particularly in oncology. The rational design of these small molecules hinges on the strategic selection of versatile chemical scaffolds that allow for the systematic exploration of structure-activity relationships (SAR). Methyl 3-amino-4-ethylbenzoate and its ethyl ester analog are pivotal starting materials in this context. Their bifunctional nature, featuring a nucleophilic aniline moiety and an ester group amenable to further modification, positions them as ideal precursors for a diverse range of kinase inhibitors. This guide provides an in-depth exploration of the utility of methyl 3-amino-4-ethylbenzoate in the synthesis of clinically significant kinase inhibitors, offering detailed protocols and the underlying chemical principles for researchers in drug development. While many established large-scale syntheses utilize the analogous methyl-substituted compound, the protocols herein are directly adaptable and scientifically grounded for the use of the ethyl-substituted variant.

Core Application: Synthesis of Bcr-Abl Tyrosine Kinase Inhibitors

Methyl 3-amino-4-ethylbenzoate is a key building block for the synthesis of world-renowned tyrosine kinase inhibitors such as Imatinib and Nilotinib. These drugs have revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the constitutively active Bcr-Abl fusion protein.[1][2] The general synthetic approach involves a multi-step sequence culminating in the formation of a central aminopyrimidine scaffold, followed by an amide bond formation.

Biological Context: The Bcr-Abl Signaling Pathway in CML

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a translocation that results in the Bcr-Abl fusion gene. The resulting protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[3][4] Imatinib and Nilotinib function by binding to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting its oncogenic signaling.[3][5]

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of targeted kinase inhibitors.

Synthetic Workflow for Imatinib/Nilotinib Analogs

The synthesis of Imatinib and related structures from methyl 3-amino-4-ethylbenzoate can be conceptualized as a convergent synthesis. One key fragment is the aminopyrimidine core derived from the starting benzoate, and the other is the side chain, which for Imatinib is 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.

Caption: Convergent synthetic workflow for Imatinib analogs.

Protocol 1: Synthesis of 4-Ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid

This protocol details the formation of the core aminopyrimidine benzoic acid intermediate, a precursor to both Imatinib and Nilotinib analogs.

Step 1: Guanidinylation of Methyl 3-amino-4-ethylbenzoate

-

Rationale: The transformation of the aniline into a guanidine group is the first key step. This is typically achieved by reaction with cyanamide in the presence of an acid. The resulting guanidinium salt is then used in the subsequent cyclization.

-

Materials:

-

Methyl 3-amino-4-ethylbenzoate (1.0 eq)

-

Cyanamide (1.5 eq)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

-

Procedure:

-

Dissolve methyl 3-amino-4-ethylbenzoate in ethanol.

-

Add concentrated hydrochloric acid dropwise while maintaining the temperature below 30 °C.

-

Add cyanamide to the solution and stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

The resulting guanidinium salt can often be used directly in the next step without extensive purification.

-

Step 2: Pyrimidine Ring Formation

-

Rationale: A condensation reaction between the guanidine intermediate and a β-ketoenamine, such as 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, forms the pyrimidine ring. This reaction is typically base-catalyzed.[6]

-

Materials:

-

Guanidinium salt from Step 1 (1.0 eq)

-

3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq)

-

Sodium Hydroxide

-

Isopropanol or Ethanol

-

-

Procedure:

-

Suspend the guanidinium salt in isopropanol.

-

Add a solution of sodium hydroxide to the suspension.

-

Add 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one to the reaction mixture.

-

Reflux the mixture for 24-48 hours.[6]

-

Monitor the reaction for the formation of methyl 4-ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate.

-

Upon completion, cool the reaction mixture and isolate the product by filtration. The crude product can be purified by recrystallization.

-

Step 3: Ester Hydrolysis

-

Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the final amide coupling.

-

Materials:

-

Methyl 4-ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate (1.0 eq)

-

Sodium Hydroxide or Lithium Hydroxide

-

Methanol/Water or THF/Water solvent system

-

-

Procedure:

-

Dissolve the ester in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the reaction at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to yield 4-ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid.

-

Protocol 2: Final Amide Coupling to Form an Imatinib Analog

-

Rationale: The final step is a standard amide bond formation between the carboxylic acid intermediate and an appropriate amine side chain.

-

Materials:

-

4-Ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (1.0 eq)

-

4-(4-Methylpiperazin-1-ylmethyl)aniline (for an Imatinib analog) (1.1 eq)

-

Coupling agents (e.g., EDC/HOBt, HATU)

-

Base (e.g., DIPEA, N-methylmorpholine)

-

Anhydrous DMF or DCM

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add the coupling agents (e.g., EDC and HOBt).

-

Add the amine and the base.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-